

(S)-3-Phosphoglyceric acid-13C3 Sodium Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-3-Phosphoglyceric acid-13C3sodium

Cat. No.: B15587370

[Get Quote](#)

(S)-3-Phosphoglyceric acid-13C3 sodium salt is a stable isotope-labeled form of the key metabolic intermediate, 3-phosphoglyceric acid (3-PGA). This technical guide provides an in-depth overview of its properties, applications, and relevant experimental methodologies for researchers, scientists, and drug development professionals. Its primary utility lies in its application as a tracer for metabolic flux analysis and as an internal standard for precise quantification of its unlabeled counterpart in complex biological samples.[\[1\]](#)[\[2\]](#)

Core Properties and Quantitative Data

(S)-3-Phosphoglyceric acid-13C3 sodium salt is a non-radioactive, isotopically enriched compound where the three carbon atoms of the glyceric acid backbone are replaced with the heavy isotope, carbon-13 (¹³C). This labeling imparts a predictable mass shift, making it an invaluable tool in mass spectrometry-based analytical techniques.

Property	Value	Source(s)
Molecular Formula	$^{13}\text{C}_3\text{H}_7\text{O}_7\text{P}\cdot\text{xNa}$	[3][4][5][6]
Molecular Weight (Free Base)	189.04 g/mol	[3]
Molecular Weight (Sodium Salt)	212.02 g/mol	[5]
Purity	>95% (HPLC)	[4]
Storage Temperature	-20°C	[4]
Appearance	Powder	[7]
Chemical Stability	Stable under standard ambient conditions.	[7]

Applications in Research and Drug Development

The unique properties of (S)-3-Phosphoglyceric acid- $^{13}\text{C}_3$ sodium salt make it a versatile tool in various research areas:

- **Metabolic Flux Analysis (MFA):** As a tracer, it allows for the elucidation of carbon flow through central metabolic pathways, such as glycolysis and the pentose phosphate pathway. By introducing a ^{13}C -labeled substrate (e.g., ^{13}C -glucose) into a biological system, the resulting labeling pattern in 3-PGA and other metabolites can be measured to quantify metabolic reaction rates.
- **Quantitative Metabolomics:** It serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based quantification of endogenous 3-phosphoglyceric acid.[1][2] The use of a stable isotope-labeled internal standard is the gold standard for correcting for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and reproducible measurements.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** In conjunction with ^{13}C -NMR, it can be used to study metabolic pathways and enzyme kinetics in a non-destructive manner.[1][2]

Experimental Protocols

While specific experimental conditions should be optimized for the biological system and analytical instrumentation used, the following sections provide detailed methodologies for the key applications of (S)-3-Phosphoglyceric acid-13C3 sodium salt.

Protocol 1: Use as an Internal Standard for LC-MS/MS-based Quantification of 3-Phosphoglyceric Acid

This protocol outlines a general workflow for the use of (S)-3-Phosphoglyceric acid-13C3 sodium salt as an internal standard for the quantification of endogenous 3-PGA in cultured cells.

1. Preparation of Internal Standard Stock Solution:

- Accurately weigh a known amount of (S)-3-Phosphoglyceric acid-13C3 sodium salt.
- Dissolve in a suitable solvent (e.g., MS-grade water or a buffer compatible with your extraction procedure) to a final concentration of 1 mg/mL.
- Prepare working solutions by serial dilution to a concentration appropriate for your expected analyte levels and instrument sensitivity. A typical starting concentration for the internal standard in the final sample is in the low μ M range.
- Store stock and working solutions at -20°C or below.

2. Sample Preparation (from adherent cell culture):

- Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism by adding a pre-chilled extraction solvent, typically a methanol/water mixture (e.g., 80:20 v/v), directly to the culture plate.
- Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
- Add a known amount of the (S)-3-Phosphoglyceric acid-13C3 sodium salt internal standard working solution to each sample.
- Vortex the samples vigorously and incubate on ice for 15-20 minutes to ensure complete cell lysis and protein precipitation.
- Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
- Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Chromatography: Employ a suitable column for the separation of polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column.
- Mobile Phase A: Acetonitrile with a small percentage of a weak acid (e.g., 0.1% formic acid).
- Mobile Phase B: Water with a small percentage of a weak acid (e.g., 0.1% formic acid).
- Gradient: A gradient from high organic to high aqueous content.
- Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Unlabeled 3-PGA: Monitor the transition from the precursor ion (m/z 185) to a characteristic product ion.
- (S)-3-Phosphoglyceric acid-13C3: Monitor the transition from the precursor ion (m/z 188) to a corresponding product ion.
- Quantification: Calculate the concentration of endogenous 3-PGA by determining the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of unlabeled 3-PGA and a constant concentration of the internal standard.

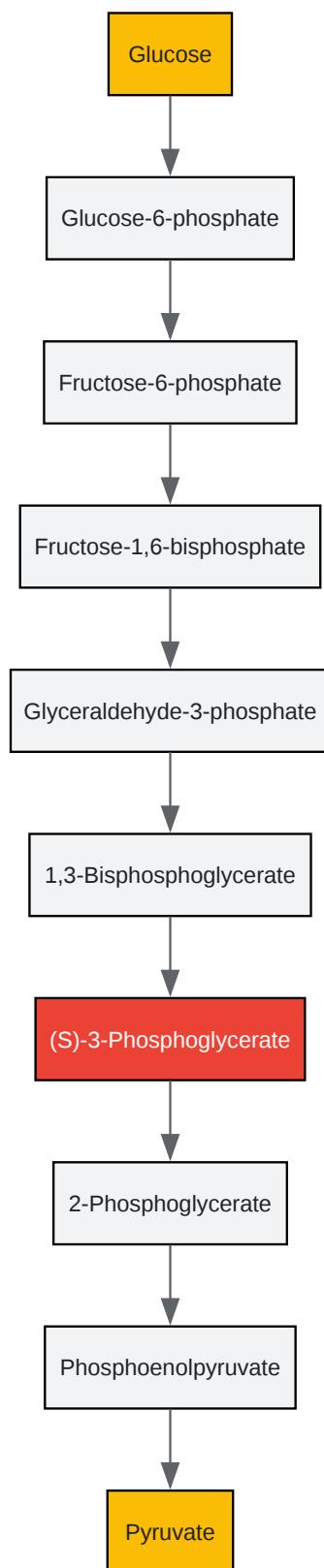
Protocol 2: Metabolic Flux Analysis using ^{13}C -labeled Glucose and Detection of Labeled 3-Phosphoglyceric Acid

This protocol provides a framework for a ^{13}C -glucose labeling experiment to trace carbon flux into 3-phosphoglyceric acid.

1. Cell Culture and Labeling:

- Culture cells to the desired confluence in standard growth medium.
- Replace the standard medium with a medium containing a ^{13}C -labeled glucose tracer (e.g., $[\text{U-}^{13}\text{C}_6]\text{-glucose}$) at a known concentration.
- Incubate the cells for a time course sufficient to achieve isotopic steady-state labeling of the glycolytic pathway. This time will vary depending on the cell type and its metabolic rate.

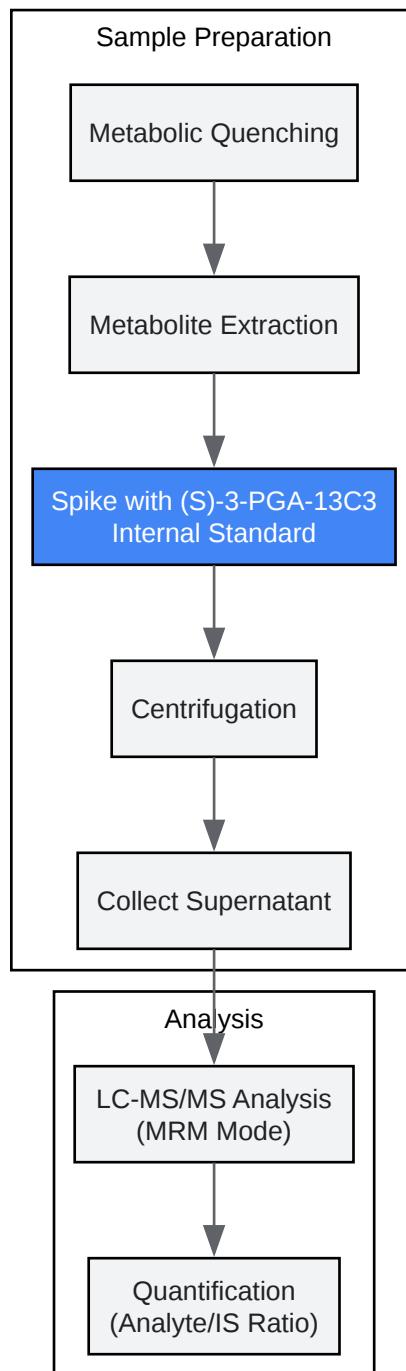
2. Sample Preparation:


- Follow the sample preparation steps outlined in Protocol 1 (steps 2a-2e) for quenching metabolism and extracting metabolites.

3. LC-MS/MS Analysis for Isotopologue Distribution:

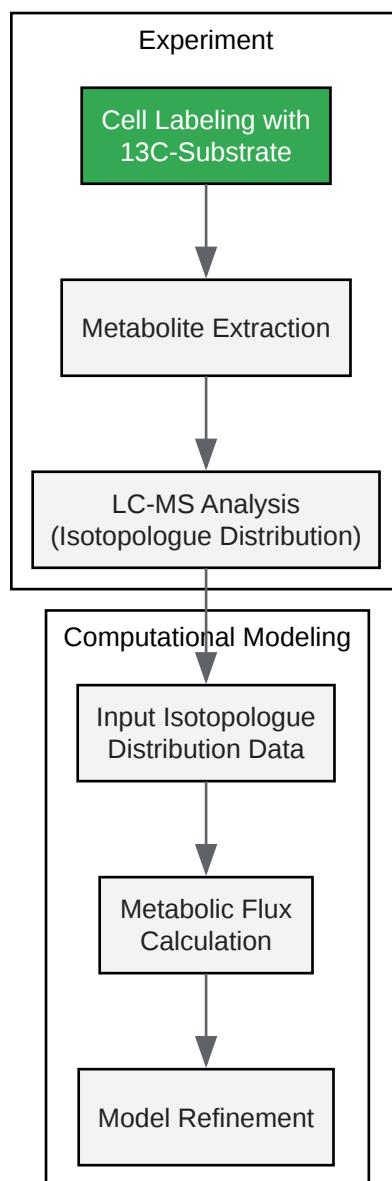
- Chromatography: Use the same chromatographic conditions as described in Protocol 1.
- Mass Spectrometry:
- Detection Mode: Selected Ion Monitoring (SIM) or full scan mode to detect all possible isotopologues of 3-PGA.
- Ions to Monitor:
 - M+0 (unlabeled): m/z 185
 - M+1: m/z 186
 - M+2: m/z 187
 - M+3: m/z 188
- Data Analysis:
 - Determine the fractional abundance of each isotopologue by integrating the peak areas.
 - Correct for the natural abundance of ^{13}C .
 - Use the resulting mass isotopomer distribution to model and calculate metabolic fluxes through the relevant pathways using specialized software (e.g., INCA, Metran).

Visualizations


Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Simplified Glycolysis Pathway Highlighting (S)-3-Phosphoglycerate.


Experimental Workflow: Use as an Internal Standard

[Click to download full resolution via product page](#)

Caption: Workflow for Quantification using (S)-3-Phosphoglycerate-13C3 as an Internal Standard.

Logical Relationship: Metabolic Flux Analysis

[Click to download full resolution via product page](#)

Caption: Logical Flow of a Metabolic Flux Analysis Experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. L-3-Phosphoglyceric Acid 13C3 Sodium Salt [lgcstandards.com]
- 5. clearsynth.com [clearsynth.com]
- 6. L-3-磷酸甘油酸-13C3钠盐-天津阿尔塔科技有限公司 [altascientific.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [(S)-3-Phosphoglyceric acid-13C3 Sodium Salt: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587370#what-is-s-3-phosphoglyceric-acid-13c3sodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com